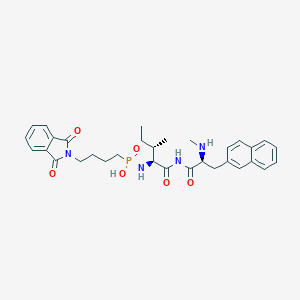

Pht-ape(P)-ile-nal-MA

Description

Pht-ape(P)-ile-nal-MA is a synthetic compound whose structural and functional properties remain under active investigation.

Properties

CAS No. |

154438-97-8 |

|---|---|

Molecular Formula |

C32H39N4O6P |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butyl-N-[(2S,3S)-3-methyl-1-[[(2S)-2-(methylamino)-3-naphthalen-2-ylpropanoyl]amino]-1-oxopentan-2-yl]phosphonamidic acid |

InChI |

InChI=1S/C32H39N4O6P/c1-4-21(2)28(30(38)34-29(37)27(33-3)20-22-15-16-23-11-5-6-12-24(23)19-22)35-43(41,42)18-10-9-17-36-31(39)25-13-7-8-14-26(25)32(36)40/h5-8,11-16,19,21,27-28,33H,4,9-10,17-18,20H2,1-3H3,(H,34,37,38)(H2,35,41,42)/t21-,27-,28-/m0/s1 |

InChI Key |

JZNUDDLHWUADHI-NUKCWJJBSA-N |

SMILES |

CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |

Other CAS No. |

154438-97-8 |

Synonyms |

N-(((phthalimidyl)butyl)phospho)isoleucyl-beta-naphthylalanine methylamide Pht-Ape(P)-Ile-Nal-MA phthaloyl-N-(CH2)4-PO2-Ile-(beta-naphthyl)Ala-NHCH3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Comparative studies highlight Pht-ape(P)-ile-nal-MA’s uniqueness in its hybrid structure, combining rigid aromatic groups (from phthalic derivatives) with flexible methacrylate chains. This contrasts with:

- Poly(methyl methacrylate) (PMMA) : Lacks aromatic rigidity, resulting in lower thermal stability but higher transparency .

Table 1: Key Properties of this compound and Analogs

| Property | This compound | PMMA | Phthalic Anhydride Polymers |

|---|---|---|---|

| Thermal Stability (°C) | 220–250 | 160–200 | 280–320 |

| Solubility (in THF) | High | Moderate | Low |

| Glass Transition (Tg) | 105–120 | 85–105 | 130–150 |

Analytical Methodologies

This compound’s phenolic/aromatic amine groups (if present) enable characterization via UV-Vis spectroscopy and redox-based assays, similar to methods used for drugs like N,N-Diethyl-p-phenylenediamine. Notably, its analysis avoids pH-sensitive or solvent-intensive steps, aligning with streamlined protocols for aromatic amines .

Regulatory and Industrial Relevance

While this compound’s CAS number is undocumented in the provided evidence, regulatory databases (e.g., EPA) catalog structurally related compounds, emphasizing the need for standardized naming and safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.